![molecular formula C12H12N2O B588463 2-(Benzyloxy)pyridin-4-amine CAS No. 1214900-01-2](/img/structure/B588463.png)
2-(Benzyloxy)pyridin-4-amine
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Overview
Description
2-(Benzyloxy)pyridin-4-amine is a chemical compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-(Benzyloxy)pyridin-4-amine is 1S/C12H12N2O/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
2-(Benzyloxy)pyridin-4-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Scientific Research Applications
Corrosion Inhibition : Schiff base compounds, including derivatives of 2-(Benzyloxy)pyridin-4-amine, have been studied for their ability to inhibit the corrosion of mild steel in hydrochloric acid. These compounds are found to be effective as mixed-type inhibitors, with their efficiency influenced by functional groups on the benzene ring (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Synthesis of Pyrido[1,2-a]benzimidazoles : This compound is important in the synthesis of pyrido[1,2-a]benzimidazoles, which are significant in medicinal chemistry due to their solubility and DNA intercalation properties, and in materials chemistry for their fluorescence characteristics (Masters et al., 2011).
Density Functional Theory (DFT) Studies : DFT calculations have been employed to investigate the reaction mechanisms of 2-(Benzyloxy)pyridin-4-amine derivatives, offering insights into the possibilities of derivatizing the starting pyridyl ether and facilitating rearrangement reactions (Yang et al., 2019).
Synthesis of Amino-Substituted 2-Pyridones : The compound is used in the construction of a library of amino-substituted 2-pyridones, a process involving palladium-catalyzed amination and subsequent debenzylation (Kim et al., 2007).
Enzyme Inhibitors : Derivatives of 2-(Benzyloxy)pyridin-4-amine have been synthesized for use as selective inhibitors of copper-containing amine oxidases, indicating its potential in therapeutic applications (BertiniVincenzo et al., 1993).
Polymer Science : It's utilized in the preparation of benzoxazine compounds from bifunctional phenol for the creation of high-performance polymers with good flame-retardant properties (Sudha & Sarojadevi, 2016).
Electrochemical C-H Amination : Demonstrated in the amination of a broad variety of substrates, signifying its potential in chemical synthesis processes (Waldvogel & Moehle, 2015).
Machine Learning Modeling : Utilized in the development of a machine learning-based intramolecular potential for a flexible organic molecule, demonstrating the relevance of 2-(Benzyloxy)pyridin-4-amine in computational chemistry and drug discovery (Cole, Mones, & Csányi, 2019).
Safety And Hazards
The safety information for 2-(Benzyloxy)pyridin-4-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-phenylmethoxypyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFNILBIJULGJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731424 |
Source
|
Record name | 2-(Benzyloxy)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)pyridin-4-amine | |
CAS RN |
1214900-01-2 |
Source
|
Record name | 2-(Benzyloxy)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzyloxy)pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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